molecular formula C37H31NO5 B557296 Fmoc-Ser(Trt)-OH CAS No. 111061-56-4

Fmoc-Ser(Trt)-OH

Cat. No. B557296
M. Wt: 569.6 g/mol
InChI Key: UCARTONYOJORBQ-UMSFTDKQSA-N
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Description

Fmoc-Ser(Trt)-OH is a derivative of the amino acid serine, where the side-chain hydroxyl group is protected by a trityl (Trt) group and the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group . It is used in solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-Ser(Trt)-OH involves the use of trityl protected amino acids, which results in purer products than when standard t-Bu protected amino acids are utilized . The side-chain Trt group can be selectively removed with 1% TFA in DCM containing 5% TIS or 20% dichloroacetic acid in DCM .


Molecular Structure Analysis

The molecular formula of Fmoc-Ser(Trt)-OH is C37H31NO5 . It has a molar mass of 569.65 g/mol .


Chemical Reactions Analysis

In the context of peptide synthesis, the Trt protecting group in Fmoc-Ser(Trt)-OH can be selectively removed, enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support . This makes it an excellent derivative for the synthesis of phosphoserine containing peptides and peptides modified at the serine side-chain .


Physical And Chemical Properties Analysis

Fmoc-Ser(Trt)-OH is a white to slight yellow to beige powder . It has a melting point of 200 °C .

Scientific Research Applications

  • Solid Phase Synthesis of Phosphoserine Peptides : Fmoc-Ser(Trt)-OH plays a crucial role in the synthesis of serine phosphopeptides, contributing significantly to research in Alzheimer's Disease. This method enables the synthesis of complex peptides, such as tau phosphopeptide, which is crucial in studying tau protein's abnormal form in Alzheimer's disease brain (Shapiro et al., 1996).

  • Stereoselective Polymer-Supported Synthesis : This compound is used in the polymer-supported synthesis of various acid derivatives, demonstrating its versatility in creating diverse chemical structures. This application is significant for the development of new pharmaceutical compounds (Králová et al., 2017).

  • Histidine Protection in Peptide Synthesis : The trityl (Trt) group in Fmoc-Ser(Trt)-OH is ideal for protecting the His amino acid in peptide syntheses, especially when combined with Fmoc in N α and other mild acidolysis-cleavable protecting groups. This aspect is vital for synthesizing complex peptides with specific amino acid sequences (Sieber & Riniker, 1987).

  • Preparation of N-Fmoc-O-Trt-Hydroxyamino Acids : Fmoc-Ser(Trt)-OH is essential for preparing N-Fmoc-O-Trt derivatives of serine, threonine, and tyrosine, used in solid phase peptide synthesis. This is crucial for synthesizing partially protected peptides like ACTH and peptide T 12 (Barlos et al., 1991).

  • Solid Phase Peptide Synthesis with Cysteine Derivatives : This compound demonstrates excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis, particularly in synthesizing peptides like Somatostatin. Its efficient deprotection properties using trifluoroacetic acid are particularly noteworthy (Mccurdy, 1989).

  • Synthesis of Protected Norcysteines for Fmoc-Strategy : Fmoc-Ser(Trt)-OH is compared with other protected norcysteines for its effectiveness in Fmoc-strategy, demonstrating the compound's relevance in the synthesis of complex peptides (Samant & Rivier, 2007).

  • Vitamin B6-Conjugated Peptides Synthesis : It is used in the synthesis of N-(4'-pyridoxyl)peptides, highlighting its importance in conjugating peptides with vitamins, which has implications in drug delivery and biochemical studies (Zhu & Stein, 1994).

  • Chemical Protein Synthesis : It facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations, proving its utility in the efficient synthesis of complex proteins (Kar et al., 2020).

  • Self-Assembled Structures Formation : Fmoc-Ser(Trt)-OH is significant in forming self-assembled structures with potential applications in material science and nanotechnology. The ability to control morphological changes in these structures is especially promising (Kshtriya, Koshti, & Gour, 2021).

Safety And Hazards

Fmoc-Ser(Trt)-OH should be handled with care to avoid inhalation and contact with skin and eyes . It is also classified as highly hazardous to water .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARTONYOJORBQ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467933
Record name Fmoc-Ser(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(Trt)-OH

CAS RN

111061-56-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111061-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Ser(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
K Barlos, D Gatos… - The Journal of peptide …, 1998 - Wiley Online Library
Model peptides containing the nucleophilic amino acids Trp and Met have been synthesized with the application of Fmoc/Trt‐ and Fmoc/tBu‐amino acids, for comparison. The …
Number of citations: 37 onlinelibrary.wiley.com
Y Zhang, SM Muthana, D Farnsworth… - Journal of the …, 2012 - ACS Publications
Glycopeptides are extremely useful for basic research and clinical applications, but access to structurally defined glycopeptides is limited by the difficulties in synthesizing this class of …
Number of citations: 66 pubs.acs.org
VV Kalashnikov, Y Tang, JH Pascal - Understanding Biology Using …, 2006 - Springer
The process of phosphorylation and dephosphorylation of proteins is frequently used in nature for activation/deactivation of enzymes, extracellular signal transduction or protein …
Number of citations: 1 link.springer.com
PK Sharma, Y Singh - Biomacromolecules, 2019 - ACS Publications
Precise local delivery of chemotherapeutic agents employing an injectable depot could be a promising approach to achieve spatiotemporal control over the drug release along with …
Number of citations: 42 pubs.acs.org
DB Flora, M Liu, JA Drane, PJ Edwards… - Peptides: The Wave of the …, 2001 - Springer
Since its initial discovery and characterization as the native growth hormone secretagogue [1], ghrelin GSS(n-octanoyl)FLSPEHQRVQQRKESKKPPAKLQPR has stimulated extensive …
Number of citations: 0 link.springer.com
LA Carpino, E Krause, CD Sferdean, M Schümann… - Tetrahedron letters, 2004 - Elsevier
Recently a 26-mer peptide incorporating Ser and Thr was described as a ‘difficult’ sequence that could not be synthesized by standard methods. If the first Ser residue was used to …
Number of citations: 197 www.sciencedirect.com
JD McAnany, BL Miller - Methods in Enzymology, 2019 - Elsevier
The ever-growing number of RNA species that are recognized as having a role in human disease is driving a demand for novel molecular probes and therapeutics. Producing sequence…
Number of citations: 9 www.sciencedirect.com
LJ Cruz, C Cuevas, LM Cañedo, E Giralt… - The Journal of Organic …, 2006 - ACS Publications
A suitable combination of synthetic design, orthogonal protecting groups and coupling reagents was used to complete the first known synthesis of the natural marine cyclodepsipeptide …
Number of citations: 27 pubs.acs.org
L Ayres, P Hans, J Adams, DWPM Löwik… - Journal of Polymer …, 2005 - Wiley Online Library
The peptide Ac‐Ser‐Ala‐Gly‐Ala‐Gly‐Glu‐Gly‐Ala‐Gly‐Ala‐Gly‐Ser‐Gly‐OH was prepared with solid‐phase peptide chemistry. Before the removal of the peptide from the solid support…
Number of citations: 84 onlinelibrary.wiley.com
WS Kish, H Sachi, AD Naik, MK Roach… - … of Chromatography A, 2017 - Elsevier
This work presents the selection and characterization of erythropoietin (EPO)-binding cyclic peptide ligands. The sequences were selected by screening a focused library of cyclic …
Number of citations: 27 www.sciencedirect.com

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